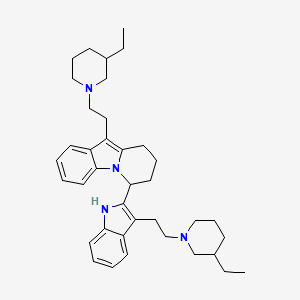![molecular formula C19H17Cl2F3N2O B12789349 n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide CAS No. 3906-88-5](/img/structure/B12789349.png)
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide is a complex organic molecule that features a bis(2-chloroethyl)amino group attached to a fluorenyl ring, with a trifluoroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide typically involves multiple steps:
Formation of the bis(2-chloroethyl)amine: This can be achieved by reacting diethanolamine with thionyl chloride in an organic solvent such as benzene.
Attachment to the fluorenyl ring: The bis(2-chloroethyl)amine is then reacted with a fluorenyl derivative under appropriate conditions to form the desired intermediate.
Introduction of the trifluoroacetamide group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide: can undergo various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction can lead to different oxidation states of the fluorenyl ring.
Applications De Recherche Scientifique
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide: has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential use as an antineoplastic agent, similar to other nitrogen mustards. It may be investigated for its ability to alkylate DNA and inhibit cancer cell proliferation.
Materials Science: The fluorenyl ring and trifluoroacetamide group could impart unique electronic and photophysical properties, making the compound useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used to study the mechanisms of DNA alkylation and repair, as well as the effects of trifluoroacetamide derivatives on biological systems.
Mécanisme D'action
The mechanism of action of n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide involves the formation of aziridinium ions from the bis(2-chloroethyl)amino group. These ions can alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links . This disrupts DNA replication and transcription, ultimately causing cell death. The trifluoroacetamide group may enhance the compound’s stability and cellular uptake.
Comparaison Avec Des Composés Similaires
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide: can be compared to other nitrogen mustards and fluorenyl derivatives:
Nitrogen Mustards: Compounds like cyclophosphamide, chlorambucil, and melphalan share the bis(2-chloroethyl)amino group and are used as chemotherapeutic agents. the presence of the fluorenyl ring and trifluoroacetamide group in may confer unique properties, such as enhanced stability and specificity.
Fluorenyl Derivatives: Compounds like fluorenone and fluorene are used in organic electronics and materials science. The addition of the bis(2-chloroethyl)amino and trifluoroacetamide groups in could enhance their applicability in medicinal chemistry and biological studies.
Conclusion
This compound: is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and exhibit significant biological activity. Further research into its properties and applications could lead to new advancements in medicinal chemistry, materials science, and beyond.
Propriétés
Numéro CAS |
3906-88-5 |
|---|---|
Formule moléculaire |
C19H17Cl2F3N2O |
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
N-[7-[bis(2-chloroethyl)amino]-9H-fluoren-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C19H17Cl2F3N2O/c20-5-7-26(8-6-21)15-2-4-17-13(11-15)9-12-10-14(1-3-16(12)17)25-18(27)19(22,23)24/h1-4,10-11H,5-9H2,(H,25,27) |
Clé InChI |
ROUIYPJPLPEYSW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=C1C=C(C=C3)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






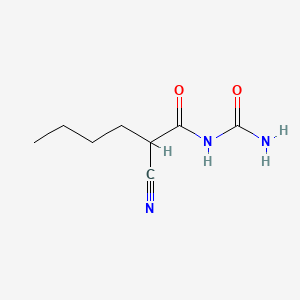
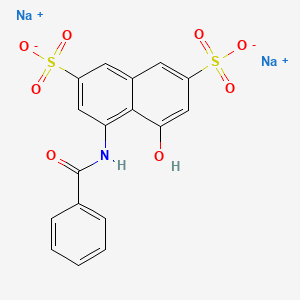

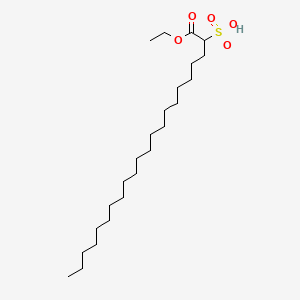

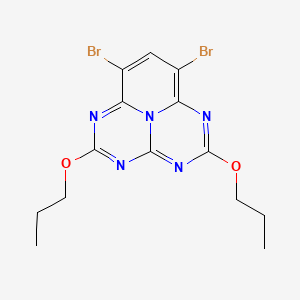
![8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol](/img/structure/B12789293.png)

